molecular formula C8H11IN2O2 B2668865 Ethyl 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 1789723-09-6

Ethyl 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B2668865
CAS No.: 1789723-09-6
M. Wt: 294.092
InChI Key: YBAMCBFXVNHFQK-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with iodine, methyl, and ethyl ester groups

Properties

IUPAC Name

ethyl 3-iodo-1,5-dimethylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-4-13-8(12)6-5(2)11(3)10-7(6)9/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAMCBFXVNHFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1I)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the iodination of a precursor pyrazole compound. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the specific reaction and reagents used. For example, substitution with an amine would yield an amino-substituted pyrazole derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.

Scientific Research Applications

Ethyl 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine substituent can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pyrazole ring can also engage in π-π interactions and hydrogen bonding, further contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylate is unique due to the presence of the iodine atom, which enhances its reactivity and versatility in synthetic applications. The iodine substituent allows for selective functionalization and the formation of diverse derivatives, making it a valuable compound in various research fields .

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